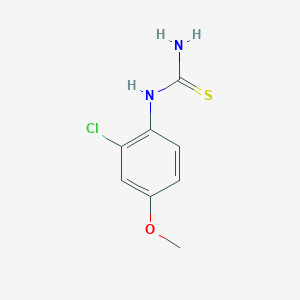
(2-Chloro-4-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS. It is a derivative of thiourea, where the thiourea moiety is substituted with a 2-chloro-4-methoxyphenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: (2-Chloro-4-methoxyphenyl)thiourea can be synthesized through the reaction of 2-chloro-4-methoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction typically involves:
Reactants: 2-chloro-4-methoxyaniline and thiocarbamoyl chloride.
Solvent: Anhydrous ethanol or methanol.
Catalyst: A base such as triethylamine.
Temperature: The reaction is usually carried out at room temperature to 50°C.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of 1-(2-chloro-4-methoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Process: Depending on the scale of production, either batch or continuous processes can be employed.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.
化学反应分析
Types of Reactions: (2-Chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
(2-Chloro-4-methoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties. It has shown promise in inhibiting glucose-6-phosphatase, making it a potential candidate for diabetes treatment.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in plastics.
作用机制
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
相似化合物的比较
(2-Chloro-4-methoxyphenyl)thiourea can be compared with other thiourea derivatives:
Similar Compounds: 1-(2-chloro-4-methoxyphenyl)-3-cyclohexyl-2-thiourea, 1-(2-chloro-4-methoxyphenyl)-3-phenylthiourea.
Uniqueness: The presence of the 2-chloro-4-methoxyphenyl group imparts unique chemical and biological properties, such as enhanced enzyme inhibition and antioxidant activity, compared to other thiourea derivatives.
属性
IUPAC Name |
(2-chloro-4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZDZXCJLVDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














